(3-tert-butyl-1,2-oxazol-5-yl)methanol
Description
Significance of 1,2-Oxazole Derivatives in Contemporary Organic Chemistry
1,2-Oxazole, also known as isoxazole (B147169), and its derivatives are of paramount importance in modern organic chemistry. nih.gov They are key components in many biologically active compounds, including both natural products and synthetic drugs. nih.gov For instance, the natural products muscimol (B1676869) and ibotenic acid, which are active on central nervous system receptors, feature the 1,2-oxazole core. nih.gov
The versatility of the 1,2-oxazole ring stems from its electronic properties and its ability to participate in a variety of chemical reactions. tandfonline.com These include cycloaddition reactions and substitutions, making it a valuable building block for the synthesis of more complex molecules. nih.govtandfonline.com The development of efficient synthetic methods for creating substituted 1,2-oxazoles continues to be an active area of research. nih.gov
Structural Characteristics and Chemical Importance of the (3-tert-butyl-1,2-oxazol-5-yl)methanol Scaffold
The this compound scaffold possesses distinct structural features that contribute to its chemical importance. The tert-butyl group, a bulky substituent, can influence the molecule's steric and electronic properties, potentially enhancing its stability and modulating its reactivity. nih.govepa.gov The hydroxymethyl group at the 5-position provides a reactive handle for further functionalization, allowing for the creation of a diverse library of derivatives.
The 1,2-oxazole ring itself is an aromatic system, though less so than thiazoles. wikipedia.org The arrangement of the nitrogen and oxygen atoms influences the ring's reactivity, with electrophilic substitution often occurring at the C5 position. wikipedia.org The presence of both a bulky hydrophobic group (tert-butyl) and a polar, reactive group (hydroxymethyl) on the same scaffold makes it an interesting candidate for structure-activity relationship studies in various chemical and biological contexts.
Current State of Academic Research and Identified Knowledge Gaps Pertaining to the Compound and its Immediate Analogs
Academic research on this compound itself is not extensively documented in publicly available literature. However, research on closely related analogs, particularly those with different substitution patterns or related heterocyclic cores, provides valuable insights. For example, studies on other substituted isoxazoles have demonstrated their potential as inhibitors of various enzymes and as intermediates in the synthesis of complex molecules. nih.govnih.gov
A significant knowledge gap exists regarding the specific physicochemical properties, detailed synthetic routes, and potential applications of this compound. While general methods for synthesizing substituted 1,2-oxazoles are known, specific optimization for this particular compound is not widely reported. nih.govbiolmolchem.com Furthermore, its biological activity and potential as a scaffold in medicinal chemistry or materials science remain largely unexplored. Further research is needed to fully characterize this compound and unlock its potential.
Properties
CAS No. |
78934-73-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Tert Butyl 1,2 Oxazol 5 Yl Methanol
Reactivity Profiles of the Hydroxyl Group within the Methanol (B129727) Moiety
The primary alcohol functionality in (3-tert-butyl-1,2-oxazol-5-yl)methanol is the principal site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-tert-butyl-1,2-oxazole-5-carbaldehyde, or further to the carboxylic acid, 3-tert-butyl-1,2-oxazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), are typically employed for the selective oxidation to the aldehyde. These reactions are generally carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. Over-oxidation to the carboxylic acid is minimized under these anhydrous conditions. youtube.com
For the conversion to the carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) can effect the complete oxidation of the primary alcohol. These reactions often necessitate more vigorous conditions, including elevated temperatures or strongly acidic media.
Table 1: Oxidation Reactions of this compound
| Product | Oxidizing Agent | Typical Reaction Conditions |
|---|---|---|
| 3-tert-butyl-1,2-oxazole-5-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| 3-tert-butyl-1,2-oxazole-5-carbaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Room Temperature |
| 3-tert-butyl-1,2-oxazole-5-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |
| 3-tert-butyl-1,2-oxazole-5-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to Room Temperature |
The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often used when reacting with carboxylic acids, while reactions with acid chlorides and anhydrides may be facilitated by a base like pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid. medcraveonline.commdpi.com
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. mdpi.com
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Base | Product |
|---|---|---|---|
| Esterification | Acetic Anhydride | Pyridine | (3-tert-butyl-1,2-oxazol-5-yl)methyl acetate (B1210297) |
| Esterification | Benzoyl Chloride | Triethylamine | (3-tert-butyl-1,2-oxazol-5-yl)methyl benzoate |
| Etherification | Methyl Iodide | Sodium Hydride | 3-tert-butyl-5-(methoxymethyl)-1,2-oxazole |
| Etherification | Benzyl Bromide | Sodium Hydride | 5-(benzyloxymethyl)-3-tert-butyl-1,2-oxazole |
The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Halogenation is a common transformation, where the alcohol is treated with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding 5-(chloromethyl) or 5-(bromomethyl) derivatives. lab-chemicals.comorganic-chemistry.org
These halogenated intermediates are valuable precursors for further functionalization. For instance, they can undergo nucleophilic displacement with various amines to introduce an amino group, a key step in the synthesis of many biologically active molecules. The resulting amines can be primary, secondary, or tertiary, depending on the nature of the amine nucleophile used.
Table 3: Nucleophilic Substitution Pathways
| Intermediate | Reagent for Formation | Subsequent Nucleophile | Final Product |
|---|---|---|---|
| 3-tert-butyl-5-(chloromethyl)-1,2-oxazole | Thionyl Chloride (SOCl₂) | Ammonia | (3-tert-butyl-1,2-oxazol-5-yl)methanamine |
| 3-tert-butyl-5-(bromomethyl)-1,2-oxazole | Phosphorus Tribromide (PBr₃) | Dimethylamine | N,N-dimethyl-1-(3-tert-butyl-1,2-oxazol-5-yl)methanamine |
| 3-tert-butyl-5-(chloromethyl)-1,2-oxazole | Thionyl Chloride (SOCl₂) | Sodium Azide | 5-(azidomethyl)-3-tert-butyl-1,2-oxazole |
To enhance the reactivity of the hydroxyl group towards nucleophilic attack, it can be converted into an activated ester or ether. A common strategy is the formation of a tosylate ester by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. researchgate.net The tosylate group is an excellent leaving group, making the molecule highly susceptible to displacement by a wide range of nucleophiles, including azides, cyanides, and thiols. This two-step sequence of tosylation followed by nucleophilic substitution is a powerful method for introducing diverse functionalities at the 5-position of the isoxazole (B147169) ring. lab-chemicals.comresearchgate.net
Table 4: Activation and Subsequent Substitution
| Activated Intermediate | Reagent for Formation | Nucleophile | Product of Substitution |
|---|---|---|---|
| (3-tert-butyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate | p-Toluenesulfonyl chloride (TsCl) | Sodium Cyanide | 2-(3-tert-butyl-1,2-oxazol-5-yl)acetonitrile |
| (3-tert-butyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate | p-Toluenesulfonyl chloride (TsCl) | Sodium Thiophenoxide | 3-tert-butyl-5-((phenylthio)methyl)-1,2-oxazole |
Reactivity and Stability of the 1,2-Oxazole Heterocyclic Ring
The 1,2-oxazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609) and other five-membered heterocycles like pyrrole (B145914) or furan. The presence of the nitrogen atom and the N-O bond introduces a degree of electronic asymmetry and influences the ring's stability and susceptibility to chemical attack.
Electrophilic aromatic substitution on the isoxazole ring is generally difficult and requires forcing conditions. The ring is considered electron-deficient due to the electronegativity of the nitrogen and oxygen atoms. When such reactions do occur, substitution typically takes place at the C4 position.
However, in the case of this compound, the 3-position is occupied by a bulky tert-butyl group. This group exerts a significant steric hindrance at the adjacent C4 position, making electrophilic attack at this site highly improbable. Furthermore, the tert-butyl group is weakly electron-donating, which is generally insufficient to overcome the inherent electron-deficient nature of the isoxazole ring to a degree that would facilitate common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation under standard conditions. Therefore, for practical purposes, the 1,2-oxazole ring in this compound is considered to be largely unreactive towards electrophilic substitution. Reactions such as the Vilsmeier-Haack formylation are also not expected to proceed on this deactivated ring system. wikipedia.orgorganic-chemistry.org
Nucleophilic Attack and Ring-Opening Reactions
The isoxazole ring, particularly when activated, is susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement. While specific studies on this compound are limited, the general reactivity of isoxazoles suggests several potential pathways.
Base-mediated rearrangements are a known transformation for isoxazole derivatives. For instance, 3-aryltetrahydrobenzisoxazoles have been observed to undergo a facile base-mediated rearrangement to 2-aryltetrahydrobenzoxazoles. rsc.org This type of transformation is often proposed to proceed through a Boulton–Katritzky-type rearrangement. In the case of this compound, a strong base could potentially initiate a cascade reaction starting with deprotonation of the hydroxymethyl group or the isoxazole ring, leading to ring cleavage and subsequent recyclization to a different heterocyclic system.
The metabolic ring opening of the anti-inflammatory drug leflunomide (B1674699), which features a 3-unsubstituted isoxazole ring, to its active α-cyanoenol metabolite provides insight into potential biochemical transformations. This process involves the cleavage of the N-O bond and is thought to proceed via enzymatic action. researchgate.net While not a simple nucleophilic attack, it highlights the inherent lability of the isoxazole ring.
Reductive cleavage of the N-O bond is another common pathway for isoxazole ring opening. One well-documented class of ring-opened isoxazole products is the β-enaminones, which can be prepared through various reductive methods, including catalytic hydrogenation. beilstein-journals.org These β-enaminones are versatile synthetic intermediates.
Cycloaddition Reactions (e.g., [3+2] cycloadditions, if relevant)
The most prevalent cycloaddition reactions involving isoxazoles are the [3+2] cycloadditions used for their synthesis, where a nitrile oxide reacts with an alkene or alkyne. nih.gov The reverse reaction, a retro-[3+2] cycloaddition, is less common but conceivable under thermal or photochemical conditions, which would lead to the fragmentation of the isoxazole ring.
Isoxazoles can also participate as dienophiles in Diels-Alder reactions, although this reactivity is more commonly observed for the isomeric oxazoles. wikipedia.org For isoxazoles to act as a diene, the reaction would likely require high temperatures and specific substitution patterns to overcome the aromatic character of the ring. Copper(II)-catalyzed [4+2]-cycloadditions have been reported between Cu–benzopyryliums and substituted isoxazoles, where the isoxazole acts as a 2π-donor. rsc.org The presence of the tert-butyl and hydroxymethyl groups on this compound would influence the steric and electronic nature of any potential cycloaddition, likely favoring specific regio- and stereochemical outcomes.
Intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for constructing complex polycyclic systems containing an isoxazole ring. beilstein-journals.orgmdpi.com This highlights the synthetic utility of forming the isoxazole ring via cycloaddition, which is the reverse of the processes discussed here.
Photochemical and Thermal Rearrangements
Isoxazoles are known to undergo a variety of rearrangements upon exposure to heat or ultraviolet light. These transformations often involve cleavage of the weak N-O bond followed by rearrangement to other five-membered heterocyclic systems.
A common photochemical rearrangement of isoxazoles leads to the formation of oxazoles. rsc.orgnih.gov This transformation is proposed to proceed through an initial homolysis of the N-O bond to form a diradical intermediate, which then rearranges to an azirine. Subsequent ring opening and recyclization can then lead to the corresponding oxazole (B20620). Theoretical studies on 3,5-dimethylisoxazole (B1293586) have explored the mechanisms of its photochemical transformation to the corresponding oxazole, suggesting multiple possible pathways. lookchem.comnanobioletters.com
Another documented rearrangement is the conversion of isoxazoles to pyrazoles. This can be achieved through various methods, including photochemical means. nih.gov For example, the photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimine intermediates, which can then be converted to pyrazoles. nih.gov
The thermal stability of isoxazole derivatives is dependent on their substitution pattern. Studies on heterocyclic anticancer drug candidates have shown that decomposition often occurs in multiple stages at elevated temperatures. nih.gov The presence of a bulky tert-butyl group may influence the thermal stability of this compound.
Chemical Transformations Involving the tert-Butyl Substituent (e.g., de-tert-butylation under specific conditions)
The tert-butyl group is generally stable under many reaction conditions. However, its removal, or de-tert-butylation, can be achieved under specific, often harsh, acidic conditions or through certain catalytic methods.
Several methods for the deprotection of tert-butyl esters and ethers have been reported, which could potentially be adapted for the de-tert-butylation of a heteroaromatic ring. These methods often employ strong acids like trifluoroacetic acid or Lewis acids. researchgate.netnih.gov More recent and milder methods involve the use of reagents such as tris(4-bromophenyl)amminium radical cation (often referred to as "magic blue") in combination with a silane. acs.orgacs.org The applicability of these methods to a tert-butyl group directly attached to an isoxazole ring would need to be experimentally verified, as the electronic nature of the heterocyclic ring could influence the reaction's feasibility and outcome.
The de-tert-butylation of phenols, for example, can be catalyzed by solid acid catalysts. researchgate.net While the chemical environment is different, this suggests that catalytic approaches could be a viable strategy for the removal of the tert-butyl group from the isoxazole ring of this compound, potentially leading to (3-H-1,2-oxazol-5-yl)methanol.
Detailed Mechanistic Investigations of Key Synthetic and Degradative Transformations
Detailed mechanistic studies specifically for this compound are not extensively reported in the literature. However, mechanistic insights can be drawn from studies on related isoxazole systems.
The mechanism of the base-mediated rearrangement of isoxazoles to oxazoles is proposed to involve a Boulton–Katritzky ring transposition followed by a Neber-like rearrangement to an azirine intermediate. rsc.org This azirine can then rearrange to the more stable oxazole ring system. The presence of a base is crucial for initiating this cascade.
Photochemical rearrangements of isoxazoles have been investigated through computational studies. For the isoxazole-to-oxazole photoisomerization, several pathways have been proposed, including an internal cyclization-isomerization path, a ring contraction-ring expansion path, and a direct path involving a conical intersection. nih.govlookchem.comnanobioletters.com These studies suggest that the substitution pattern on the isoxazole ring plays a critical role in determining the favored mechanistic pathway and the final product distribution.
The mechanism of isoxazole ring formation via [3+2] cycloaddition of nitrile oxides is well-established and proceeds through a concerted pericyclic reaction. researchgate.net Understanding this forward reaction provides a basis for considering the conditions that might favor the reverse, or retro-cycloaddition, which would be a degradative transformation.
The metabolic ring opening of leflunomide has been mechanistically studied, with proposed pathways involving either reductive ring scission to an imine intermediate followed by oxidation and dehydration, or a concerted β-elimination pathway initiated by deprotonation at the C3 position of the isoxazole ring. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Tert Butyl 1,2 Oxazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.
One-Dimensional NMR Techniques (¹H, ¹³C) for Connectivity and Chemical Environment
One-dimensional NMR provides fundamental information on the number and types of protons (¹H) and carbons (¹³C) in a molecule.
¹H NMR: Would be expected to show distinct signals for the tert-butyl protons (a sharp singlet), the methylene (B1212753) (-CH₂OH) protons, the hydroxyl (-OH) proton, and the single proton on the isoxazole (B147169) ring. The chemical shifts (δ) would indicate their electronic environment.
¹³C NMR: Would reveal the number of unique carbon atoms. Based on similar 1,2-oxazole structures, the isoxazole ring carbons have characteristic chemical shifts; for example, C3 is often observed in the range of 160-170 ppm, C4 around 100-110 ppm, and C5 near 170-180 ppm. beilstein-journals.org The carbons of the tert-butyl group and the methanol (B129727) substituent would also appear at predictable chemical shifts. rsc.orgresearchgate.net
Table 4.1.1: Expected ¹H and ¹³C NMR Chemical Shift Regions for (3-tert-butyl-1,2-oxazol-5-yl)methanol (Note: This table is predictive and not based on experimental data for the specified compound.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃)₉ | ~1.3 | ~30 |
| tert-Butyl (quaternary C) | N/A | ~33 |
| Isoxazole C4-H | ~6.5 | ~101 |
| Methylene (-CH₂OH) | ~4.8 | ~56 |
| Hydroxyl (-OH) | Variable | N/A |
| Isoxazole C3 | N/A | ~168 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling networks, for instance, showing a correlation between the hydroxyl proton and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): Would link protons to the carbon atoms they are directly attached to, confirming assignments for the C4-H and the -CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): Is essential for identifying longer-range (2-3 bond) correlations, which would connect the tert-butyl group to the C3 position and the methylene group to the C5 position of the isoxazole ring, confirming the substitution pattern. beilstein-journals.orgvibgyorpublishers.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximities, such as between the isoxazole ring proton and the adjacent methylene protons. beilstein-journals.org
Advanced NMR Techniques (e.g., ¹⁵N NMR) for Heteroatom Connectivity and Dynamics
¹⁵N NMR provides direct information about the nitrogen atom in the isoxazole ring. For related 1,2-oxazoles, the nitrogen chemical shift is typically observed in the range of -3 to -5 ppm relative to nitromethane. beilstein-journals.org HMBC correlations from protons to the ¹⁵N nucleus would definitively confirm the connectivity within the heterocyclic ring. beilstein-journals.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of functional groups.
Infrared (IR) Spectroscopy: An experimental spectrum would be expected to show a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the tert-butyl group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring would be found in the 1650-1400 cm⁻¹ fingerprint region. researchgate.net
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect the vibrations of the isoxazole ring and the hydrocarbon portions of the molecule, often providing stronger signals for the non-polar C-C and C=C bonds. researchgate.net
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. The molecular formula C₈H₁₃NO₂ corresponds to a molecular weight of approximately 155.09 g/mol . americanelements.comuni.lu
Molecular Ion Peak (M⁺): Would be observed at m/z ≈ 155.
Fragmentation Pattern: A characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable cation at m/z ≈ 140. Another likely fragmentation would be the loss of the hydroxymethyl group (•CH₂OH).
Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic Transitions and Conjugation Pathway Characterization
Electronic spectroscopy investigates the electronic structure by probing the transitions of electrons between energy levels.
UV-Visible Spectroscopy: Isoxazole rings typically exhibit π → π* transitions. The presence of the tert-butyl and hydroxymethyl groups are not expected to significantly shift the absorption maximum (λmax) into the visible range. Absorption would likely occur in the ultraviolet region, typical for such heterocyclic systems. researchgate.netbeilstein-journals.org
Fluorescence Spectroscopy: Many heterocyclic compounds are fluorescent. An investigation would determine if this compound emits light after absorption of UV radiation and, if so, at what wavelength. This property is highly dependent on the specific molecular structure and its environment.
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation
X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal evidence of molecular structure and conformation. While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of closely related structures provides a strong precedent for how such an investigation would be conducted and what kind of information it would yield.
For instance, the crystal structure of N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate, which contains a substituted isoxazole ring, was determined by single-crystal X-ray diffraction. nih.gov This analysis revealed detailed information about bond lengths, bond angles, and the planarity of the heterocyclic ring system. Similarly, a study on 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde provided its molecular structure, including bond lengths and angles, as confirmed by X-ray diffraction. lew.ro
Should single crystals of this compound be obtained, XRD analysis would provide a wealth of structural information. Key parameters that would be determined are presented in the hypothetical data table below.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° | The lengths of the sides and the angle of the fundamental repeating block of the crystal lattice. |
| Bond Lengths (C-O, C-N, C=N) | e.g., C-O: ~1.35 Å, C-N: ~1.38 Å, C=N: ~1.31 Å | Provides insight into the bonding characteristics within the isoxazole ring and the substituents. |
| Bond Angles | e.g., C-O-N: ~110°, O-N=C: ~112° | Determines the geometry around each atom and the overall shape of the molecule. |
| Torsion Angles | e.g., C(ring)-C(tert-butyl), C(ring)-C(methanol) | Defines the conformation of the tert-butyl and methanol groups relative to the isoxazole ring, revealing any steric hindrance or preferred spatial arrangements. |
| Intermolecular Interactions | Hydrogen bonding (O-H···N or O-H···O) | Identifies the non-covalent forces that hold the molecules together in the crystal lattice, influencing physical properties like melting point and solubility. |
This detailed structural data is crucial for understanding the molecule's physical and chemical properties and for computational modeling studies.
Chromatographic Techniques for Purity Assessment, Mixture Separation, and Regioisomer Discrimination
Chromatographic methods are fundamental for the purification and analysis of organic compounds. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity, separating it from reaction byproducts, and discriminating it from its regioisomers.
The synthesis of isoxazole derivatives can often lead to the formation of regioisomers, where the substituents are attached to different positions on the heterocyclic ring. For example, the reaction leading to this compound could potentially also produce (5-tert-butyl-1,2-oxazol-3-yl)methanol. Distinguishing between these isomers is critical, and chromatography is the primary tool for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile compounds. A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
Table 2: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column suitable for separating moderately polar organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution, starting with a higher proportion of A and increasing B over time, allows for the separation of a range of polarities. |
| Gradient | 20% B to 95% B over 15 minutes | To elute compounds with different affinities for the stationary phase at different times. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 220 nm | The isoxazole ring contains a chromophore that absorbs UV light, allowing for detection and quantification. |
| Injection Volume | 10 µL | A small, precise volume of the sample solution is introduced into the system. |
Under such conditions, this compound would have a characteristic retention time. Impurities and regioisomers, having different polarities, would elute at different times, allowing for their separation and quantification. For example, the regioisomer (5-tert-butyl-1,2-oxazol-3-yl)methanol would likely have a different retention time due to the altered dipole moment and interaction with the stationary phase.
Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, GC is an excellent analytical tool. It offers high resolution and is often coupled with mass spectrometry (GC-MS) for definitive identification of the separated components.
Table 3: Representative GC-MS Parameters for Analysis
| Parameter | Condition | Purpose |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A common, non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | To ensure rapid vaporization of the sample upon injection. |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) | A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information for the eluting compounds, allowing for their identification based on their mass spectra and comparison to spectral libraries. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces a reproducible fragmentation pattern, which is like a molecular fingerprint. |
In a GC-MS analysis, this compound and its regioisomer would not only exhibit different retention times but would also likely show subtle differences in their mass fragmentation patterns, further aiding in their unambiguous identification. The purity of the compound can be determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.
Theoretical and Computational Chemistry Studies on 3 Tert Butyl 1,2 Oxazol 5 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to elucidating the electronic nature of (3-tert-butyl-1,2-oxazol-5-yl)methanol. These methods model the distribution of electrons within the molecule, which governs its geometry, stability, and chemical properties.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in investigating isoxazole (B147169) derivatives. bohrium.comasianpubs.orgresearchgate.netnih.gov For instance, the B3LYP functional combined with a basis set like 6-311+G(d,p) is effective for optimizing molecular geometry and calculating electronic properties of such systems. researchgate.netnih.gov
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD, QCISD), offer higher levels of theory and greater accuracy, though at a significantly higher computational expense. These methods are often employed to benchmark DFT results or to study systems where electron correlation is particularly important. bohrium.com For this compound, DFT calculations would be suitable for determining key geometric parameters, such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Studies on related molecules like deprotonated isoxazole have utilized methods such as B3LYP/6-31+G* for geometry optimizations and dynamics simulations, with higher-level single-point energy calculations at the CCSD(T)/6-311++G** level to refine energy profiles. bohrium.com
The geometry of the isoxazole ring and the orientation of its tert-butyl and hydroxymethyl substituents would be fully optimized to find the global minimum energy structure. This would reveal the extent of planarity in the isoxazole ring and the steric effects imposed by the bulky tert-butyl group.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the isoxazole ring, which is electron-rich. The LUMO would also likely be distributed across the heterocyclic system. The electron-donating nature of the tert-butyl group and the hydroxymethyl group would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These parameters provide quantitative measures of the molecule's reactivity. Theoretical studies on similar heterocyclic compounds routinely calculate these values to predict behavior. researchgate.netnih.gov
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.0 to 7.0 | Indicates high kinetic stability and low reactivity |
| Ionization Potential (I) | 6.5 to 7.5 | Energy required to remove an electron (≈ -EHOMO) |
| Electron Affinity (A) | 0.5 to 1.5 | Energy released when an electron is added (≈ -ELUMO) |
| Electronegativity (χ) | 3.5 to 4.5 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.5 to 3.5 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.0 to 3.0 | Propensity to accept electrons |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would show the most negative potential localized around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen atom of the hydroxymethyl group. researchgate.net These sites represent the primary centers for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it the primary site for deprotonation and electrophilic interaction. The analysis of atomic charges, such as those derived from Mulliken population analysis, would further quantify this charge distribution, correlating with the immunological activity observed in some isoxazole derivatives. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are influenced by its accessible conformations. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers for converting between them.
Molecular Dynamics (MD) simulations can provide deeper insights into the dynamic behavior of this compound over time, often in a simulated solvent environment. nih.govnih.gov MD studies on related isoxazoles have been used to understand their interactions with biological targets by simulating the stability of ligand-receptor complexes. nih.govnih.gov For this compound, an MD simulation could track the fluctuations in bond lengths and angles, the rotation of the tert-butyl and hydroxymethyl groups, and the molecule's interaction with solvent molecules, providing a realistic picture of its behavior in solution.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach. nih.gov The predicted shifts for this compound would be compared to experimental data for validation. The tert-butyl group, with its nine equivalent protons, would be predicted to show a strong singlet in the ¹H NMR spectrum, typically around 1.3 ppm. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C(CH₃)₃ | 1.3 - 1.4 | 28.0 - 29.0 |
| C(CH₃)₃ | - | 32.0 - 33.0 |
| C4-H | 6.3 - 6.5 | - |
| C4 | - | 100.0 - 102.0 |
| C3 | - | 170.0 - 172.0 |
| C5 | - | 165.0 - 167.0 |
| CH₂OH | 4.6 - 4.8 | 55.0 - 57.0 |
| CH₂OH | Variable (e.g., 2.0-3.0) | - |
Note: Shifts are referenced to TMS and can vary based on solvent and concentration.
Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the normal modes of the molecule. nih.govnih.gov The calculated frequencies, after applying a scaling factor to correct for anharmonicity and method limitations, can be correlated with experimental FT-IR and Raman spectra. This analysis helps in assigning specific absorption bands to particular molecular motions, such as the O-H stretch of the alcohol, C=N and C=C stretching within the isoxazole ring, and the characteristic vibrations of the tert-butyl group.
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict strong π→π* transitions associated with the isoxazole ring's conjugated system.
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is invaluable for mapping out potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms.
For this compound, computational studies could investigate several potential reactions:
Oxidation of the alcohol: The mechanism of oxidation of the primary alcohol to an aldehyde or carboxylic acid could be modeled. This would involve locating the transition state for hydrogen abstraction by an oxidizing agent.
Ring-opening reactions: Isoxazole rings can undergo thermal or photochemical ring-opening. Computational studies, similar to those performed on deprotonated isoxazole, could elucidate the pathways and intermediates involved in the fragmentation of the this compound ring system under specific conditions. bohrium.comacs.org
Electrophilic substitution: While isoxazoles are generally not highly reactive towards electrophilic aromatic substitution, theoretical calculations can predict the most likely site of attack (position 4) and the structure of the corresponding transition state (Wheland intermediate). reddit.com
By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed, yielding critical insights into its feasibility and kinetics.
Theoretical Assessment of Aromaticity and Ring Stability of the Oxazole (B20620) Heterocycle
The concept of aromaticity is central to understanding the stability and chemical behavior of cyclic, planar molecules with delocalized π-electron systems. The 1,2-oxazole (or isoxazole) ring in this compound is a five-membered heterocycle containing one oxygen and one nitrogen atom adjacent to each other. Although it possesses a sextet of π-electrons, its aromatic character is nuanced due to the presence of two different, highly electronegative heteroatoms. taylorandfrancis.com
Computational studies, employing methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with gauge-including atomic orbitals (GIAO), have been instrumental in quantifying and comparing the aromaticity of various five-membered heterocycles. researchgate.netnih.gov These studies often utilize magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) values, and geometric criteria to assess the degree of electron delocalization.
Research indicates that the inclusion of a second heteroatom in a five-membered ring generally has a detrimental effect on its aromaticity. researchgate.netnih.gov When compared to its parent and related heterocycles, oxazole is considered aromatic, but its aromaticity is less pronounced than that of thiazole (B1198619) (sulfur analog) and imidazole. researchgate.netwikipedia.org Theoretical calculations have established a general order of decreasing aromaticity among common five-membered heterocycles. researchgate.netnih.gov This trend is attributed to the electronegativity and nature of the heteroatoms, which influence the evenness of π-electron delocalization within the ring. For instance, the high electronegativity of the oxygen atom in the oxazole ring leads to a less uniform distribution of electron density compared to sulfur in thiazole. researchgate.net
The stability of the oxazole ring is a balance between its modest aromatic stabilization energy and its inherent ring strain. taylorandfrancis.comdtic.mil While less aromatic than some counterparts, the ring is thermally stable. taylorandfrancis.com The presence of substituents, such as the tert-butyl group at the C3 position and the methanol (B129727) group at the C5 position, can further modulate the electronic properties and stability of the ring system, though the fundamental aromatic character is dictated by the parent heterocycle.
Table 1: Comparative Aromaticity of Five-Membered Heterocycles This table, based on computational studies, shows the relative order of aromaticity for several key five-membered heterocyclic compounds. researchgate.netnih.gov
| Heterocycle | Relative Aromaticity |
| Thiophene | Highest |
| Thiazole | ▼ |
| Pyrrole (B145914) | ▼ |
| Imidazole | ▼ |
| Furan | ▼ |
| Oxazole | Lowest |
Computational Studies on Noncovalent Interactions (e.g., hydrogen bonding, dispersion forces)
Noncovalent interactions are crucial in determining the physical properties, crystal packing, and biological interactions of molecules. For this compound, several types of noncovalent interactions can be anticipated and have been studied in related systems using computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT). irjweb.comnih.gov These interactions include hydrogen bonding and dispersion forces (van der Waals interactions).
Hydrogen Bonding: The structure of this compound offers multiple sites for hydrogen bonding.
Hydrogen Bond Donor: The hydroxyl (-OH) group of the methanol substituent is a primary hydrogen bond donor.
Hydrogen Bond Acceptors: The molecule has several potential hydrogen bond acceptor sites. Computational studies on oxazole and related heterocycles have shown that the lone pair of electrons on the ring's nitrogen atom is a stronger hydrogen bond acceptor than the oxygen atom. researchgate.net The oxygen atom of the hydroxyl group also serves as an acceptor site.
Theoretical methods have been employed to evaluate hydrogen bonding between water and various heterocycles, including oxazole and isoxazole, confirming the importance of these interactions. researchgate.net In the context of drug design, the ability of isoxazole derivatives to form specific hydrogen bonds with protein targets is a key feature that contributes to their biological activity. mdpi.com
Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify the various intermolecular contacts within a crystal lattice, providing a detailed picture of the contributions from hydrogen bonding, dispersion, and other weaker interactions. researchgate.net These analyses help in understanding the strength and nature of the molecular packing. researchgate.net
Table 2: Potential Noncovalent Interactions in this compound This table summarizes the key functional groups of the molecule and their roles in forming noncovalent bonds.
| Functional Group | Potential Interaction Type | Role |
| Methanol (-CH₂OH) | Hydrogen Bonding | Donor (from -OH) and Acceptor (at O) |
| Oxazole Ring Nitrogen | Hydrogen Bonding | Acceptor researchgate.net |
| Oxazole Ring Oxygen | Hydrogen Bonding | Weak Acceptor |
| tert-butyl Group | Dispersion Forces (van der Waals) | Hydrophobic Interactions |
Advanced Applications and Role As a Synthetic Intermediate Excluding Biological/medical Contexts
A Versatile Building Block in Complex Organic Synthesis
The chemical reactivity of (3-tert-butyl-1,2-oxazol-5-yl)methanol makes it a valuable precursor in the construction of intricate molecular frameworks.
The isoxazole (B147169) ring system is a key structural motif in many functional molecules. nih.gov The "this compound" moiety can be elaborated into more complex heterocyclic structures. For instance, the hydroxyl group can be oxidized to an aldehyde, which can then participate in condensation reactions to form larger ring systems. The isoxazole ring itself can undergo ring-opening reactions, providing access to a variety of acyclic and heterocyclic compounds. nih.gov
Isoxazoles are synthesized through various methods, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne being a common approach. nih.gov This method allows for the creation of a diverse range of substituted isoxazoles. nih.gov The resulting isoxazole derivatives can serve as intermediates in the synthesis of other heterocyclic compounds. nih.gov For example, isoxazole-containing derivatives have been used to create complex structures like 1,4-dihydroazolo[5,1-c] nih.govacs.orgrsc.orgtriazines. nih.gov
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The hydroxyl group of this compound can be a key functional handle in such reactions. For example, it can participate as the alcohol component in Passerini and Ugi reactions, which are used to synthesize α-acyloxy carboxamides and α-aminoacyl amides, respectively. rug.nl
The use of isoxazole derivatives in MCRs has been demonstrated in the synthesis of complex molecules. For instance, a four-component Ugi reaction has been employed to create intricate heterocyclic compounds. iucr.org The development of one-pot multicomponent strategies has also led to the synthesis of 3,5-disubstituted isoxazoles. researchgate.net
The isoxazole scaffold has been explored for its potential in materials science. researchgate.net The derivatization of this compound can lead to the creation of novel polymers and optoelectronic materials. mdpi.com The tert-butyl group can enhance the solubility and processability of resulting polymers, while the isoxazole ring can impart specific electronic and photophysical properties.
Research into isoxazole-containing polymers has shown their potential as organic semiconductors. researchgate.net The photophysical properties of isoxazole derivatives, such as their fluorescence, make them interesting candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govresearchgate.net The ability to tune the electronic properties of the isoxazole ring through substitution allows for the rational design of materials with specific characteristics.
Table 1: Examples of Functional Materials Derived from Isoxazole Scaffolds
| Material Type | Isoxazole Derivative Application | Potential Function |
| Polymers | Incorporation into polymer backbones | Enhanced solubility and thermal stability |
| Optoelectronics | Used as a component in conjugated polymers | Organic semiconductors, light-emitting diodes |
| Liquid Crystals | Derivatization of liquid-crystalline isoxazoles | Creation of stable mesophases |
Potential in Catalysis: Ligand Design and Application in Asymmetric Synthesis
The nitrogen and oxygen atoms within the isoxazole ring of this compound can act as coordination sites for metal ions. This property makes it a promising scaffold for the design of chiral ligands for asymmetric catalysis. nih.govchemscene.com By introducing a chiral center, often through modification of the hydroxymethyl group, it is possible to create ligands that can induce enantioselectivity in a variety of chemical reactions.
The established chemistry of oxazoline-based ligands, which are widely used in asymmetric catalysis, provides a strong precedent for the potential of isoxazole-based ligands. nih.gov Chiral isoxazoline (B3343090) derivatives have been synthesized and shown to be effective ligands in metal-catalyzed reactions. nih.gov The tert-butyl group in this compound can provide steric bulk, which can be beneficial for creating a well-defined chiral environment around a metal center, leading to higher enantioselectivity.
Applications in Agrochemical Research
Isoxazole and isoxazoline derivatives have been extensively investigated for their applications in agriculture, primarily as herbicides and insecticides. google.comacs.org The chemical function of these compounds is often related to their ability to inhibit specific enzymes or disrupt biological processes in target organisms.
The "this compound" scaffold can be modified to create new agrochemical candidates. google.com The tert-butyl group can influence the compound's lipophilicity, which affects its uptake and transport within a plant or insect. The isoxazole ring is a key pharmacophore that can be tailored to interact with specific biological targets. Research in this area focuses on synthesizing libraries of isoxazole derivatives and screening them for their herbicidal or insecticidal activity. acs.orgnih.gov
Development of Fluorescent Probes and Dyes: Chemical Structure-Property Relationships
The isoxazole ring is a component of some fluorescent molecules. nih.gov By modifying the structure of this compound, it is possible to develop novel fluorescent probes and dyes. The photophysical properties of these molecules, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on their chemical structure. researchgate.net
The introduction of electron-donating or electron-withdrawing groups onto the isoxazole ring or the phenyl ring can be used to tune the fluorescence properties. nih.gov For example, the synthesis of 3,5-diarylisoxazoles with fluorine substituents has been shown to increase fluorescence intensity and cause a redshift in the emission spectrum. nih.gov Understanding these structure-property relationships is crucial for the rational design of fluorescent probes with specific characteristics for various applications, excluding biological imaging. nih.govmdpi.com
Integration into High-Throughput Synthesis and Automated Chemical Synthesis Platforms
The strategic design of molecular building blocks is fundamental to the success of high-throughput synthesis (HTS) and the operation of automated chemical synthesis platforms. These technologies are geared towards the rapid generation and screening of large compound libraries to discover molecules with novel properties. This compound possesses several intrinsic characteristics that make it a valuable scaffold for integration into such automated workflows.
The utility of a building block in automated synthesis is defined by its structural attributes, reactivity, and the properties it imparts to the resulting derivatives. The isoxazole core is a stable heterocyclic motif, and the presence of a reactive primary alcohol (the methanol (B129727) group) provides a reliable point for chemical modification. This functional handle allows for a wide range of subsequent reactions, such as esterifications, etherifications, or conversions to halides, which can be performed in parallel across a library of reactants. Methodologies that feature high yields, straightforward operations, and short reaction times are particularly amenable to automated processes. eurekaselect.com
The tert-butyl group offers significant steric bulk, which can influence the conformational properties of the final compounds and improve solubility in organic solvents commonly used in automated purification systems. The principles of using heterocyclic building blocks to generate vast libraries of molecules are well-established. For instance, strategies involving one-pot parallel synthesis have been used to construct ultra-large chemical spaces of over a billion virtual compounds from core structures like 1,2,4-triazoles, demonstrating the power of this approach. nih.gov Similarly, the use of purpose-built tetrazole building blocks in multicomponent reactions highlights the drive to create diverse and complex molecules efficiently, a goal to which this compound is well-suited. beilstein-journals.org
The efficiency of library synthesis is often enhanced by reaction pathways that facilitate easy purification. The use of certain reagents can enable simple liquid-liquid extraction and filtration for product isolation, a critical advantage in parallel processing workflows. lew.ro
Table 1: Attributes of this compound for Automated Synthesis
| Attribute | Feature | Relevance to High-Throughput Synthesis |
|---|---|---|
| Core Structure | Stable 1,2-oxazole (isoxazole) ring | Provides a rigid and chemically robust scaffold for building derivatives. |
| Functional Handle | Primary alcohol (-CH₂OH) | Offers a site for predictable and high-yielding parallel reactions (e.g., acylation, etherification). |
| Steric Group | tert-Butyl group | Influences molecular conformation and enhances solubility in organic media, aiding in automated purification. |
| Versatility | Amenable to multiple reaction types | Allows for the generation of diverse chemical libraries from a single starting scaffold. |
Table 2: Illustrative Reaction Array for Parallel Ester Synthesis
This table demonstrates a hypothetical parallel synthesis workflow where this compound is reacted with a library of carboxylic acids (R-COOH) in an automated platform to generate a corresponding library of ester derivatives.
| Well Plate Position | Building Block | Reactant (Carboxylic Acid) | Resulting Ester Derivative Structure |
| A1 | This compound | Acetic Acid (CH₃COOH) | (3-tert-butyl-1,2-oxazol-5-yl)methyl acetate (B1210297) |
| A2 | This compound | Benzoic Acid (C₆H₅COOH) | (3-tert-butyl-1,2-oxazol-5-yl)methyl benzoate |
| A3 | This compound | Cyclohexanecarboxylic Acid (C₆H₁₁COOH) | (3-tert-butyl-1,2-oxazol-5-yl)methyl cyclohexanecarboxylate |
| A4 | This compound | Thiophene-2-carboxylic Acid (C₄H₃SCOOH) | (3-tert-butyl-1,2-oxazol-5-yl)methyl thiophene-2-carboxylate |
Future Research Directions and Emerging Challenges in 3 Tert Butyl 1,2 Oxazol 5 Yl Methanol Chemistry
Development of Novel and More Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is a major driver for innovation in the synthesis of (3-tert-butyl-1,2-oxazol-5-yl)methanol. Future research will likely focus on developing synthetic pathways that are not only efficient but also minimize environmental impact. Key areas of exploration include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of catalytic methods.
One promising approach is the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild reaction conditions. This could lead to the development of more sustainable methods for introducing the tert-butyl and hydroxymethyl groups onto the isoxazole (B147169) core. Additionally, research into one-pot syntheses and tandem reactions will be crucial in reducing the number of synthetic steps, thereby minimizing solvent usage and energy consumption.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme screening and engineering for isoxazole synthesis |
| One-Pot Syntheses | Reduced reaction time, less solvent waste | Development of multi-component reactions |
| Catalytic Methods | Increased efficiency, lower energy consumption | Use of earth-abundant metal catalysts |
Exploration of Under-Investigated Reactivity Pathways and Unexpected Transformations
While the fundamental reactivity of the isoxazole ring is relatively well-understood, there remain unexplored avenues for the transformation of this compound. Future research will aim to uncover novel reactivity patterns and harness unexpected transformations to access new chemical space.
A key area of interest is the selective functionalization of the isoxazole ring at different positions. The development of new catalytic systems could enable C-H activation at specific sites, allowing for the direct introduction of various functional groups. Furthermore, the investigation of ring-opening and rearrangement reactions under different conditions could lead to the discovery of novel heterocyclic scaffolds derived from the isoxazole core.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is poised to play an increasingly important role in the study of this compound and its derivatives. Advanced computational modeling can provide valuable insights into the electronic structure, reactivity, and potential applications of these compounds.
By employing quantum mechanical calculations, researchers can predict the outcomes of chemical reactions, design novel catalysts, and screen for potential biological activity. This predictive power can significantly accelerate the discovery and development of new molecules with desired properties. For instance, computational models can be used to design derivatives of this compound with enhanced therapeutic efficacy or improved material characteristics.
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Predicting reaction mechanisms and electronic properties | Rational design of new synthetic routes and functional materials |
| Molecular Dynamics (MD) | Simulating molecular interactions and conformational changes | Understanding biological activity and designing new drug candidates |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Accelerating the identification of lead compounds in drug discovery |
Expanding Applications in Emerging Fields of Chemical Science (e.g., flow chemistry, photochemistry)
The unique properties of this compound make it an attractive candidate for applications in emerging fields of chemical science, such as flow chemistry and photochemistry.
Flow chemistry, which involves carrying out chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. The development of flow-based syntheses of this compound and its derivatives could pave the way for more streamlined and cost-effective manufacturing processes.
The photochemical properties of isoxazoles also present exciting opportunities. Upon exposure to light, isoxazoles can undergo a variety of transformations, including ring-opening and rearrangement reactions. This photo-reactivity could be harnessed for applications in photolithography, data storage, and the synthesis of complex molecules.
Addressing Scalability and Economic Viability for Industrial Applications
For this compound to find widespread use in industrial applications, it is essential to address the challenges of scalability and economic viability. Future research will focus on developing robust and cost-effective manufacturing processes that can be readily scaled up to meet commercial demands.
This will require close collaboration between academic researchers and industrial chemists to optimize reaction conditions, identify affordable starting materials, and develop efficient purification methods. Furthermore, a thorough techno-economic analysis will be necessary to assess the commercial feasibility of different synthetic routes and to identify the most promising pathways for industrial implementation. The development of continuous manufacturing processes, such as those based on flow chemistry, will be a key factor in achieving the scalability and economic viability required for the widespread adoption of this compound in various industries.
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in reaction media (e.g., ethanol vs. DMF) to predict kinetic barriers .
- Docking Studies : If used in biochemical contexts, AutoDock Vina can model interactions with protein targets .
How can researchers ensure reproducibility when synthesizing this compound across different laboratories?
Advanced Research Question
- Open Data Practices : Share crystallographic data (CIF files) via repositories like RCSB PDB and publish detailed synthetic protocols (e.g., equivalents, temperature gradients) .
- Standardized Characterization : Adopt IUPAC guidelines for NMR (e.g., deuterated solvent specifications) and report melting points with DSC data .
What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
Advanced Research Question
- Byproduct Management : At scale, tert-butyl groups may undergo elimination under acidic conditions. Monitor via inline IR spectroscopy to adjust reaction pH .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>99% by HPLC) .
How does the tert-butyl group influence the stability and solubility of this compound?
Basic Research Question
- Stability : The tert-butyl group provides steric protection against oxidation, enhancing shelf life.
- Solubility : Increased hydrophobicity reduces water solubility but improves compatibility with organic solvents (e.g., THF, DCM) .
What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
